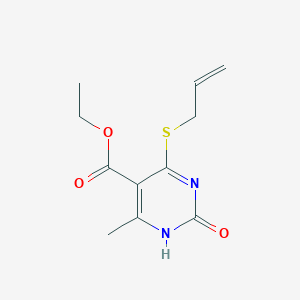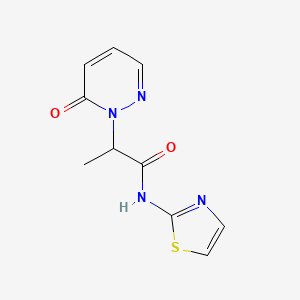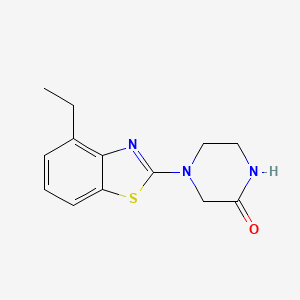![molecular formula C16H17N5S B6426412 4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole CAS No. 2327444-72-2](/img/structure/B6426412.png)
4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound that contains a benzothiazole core substituted with a methyl group and a pyrimidinyl-piperazine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds have been found to target cyclin-dependent kinase 2 .
Mode of Action
This interaction could lead to changes in cellular processes, ultimately affecting the overall function of the cell .
Biochemical Pathways
Related compounds have been shown to impact the pi3k/akt signaling pathway , which plays a crucial role in cell survival and growth.
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability, efficacy, and potential side effects .
Result of Action
Similar compounds have been observed to cause a loss of cell viability in certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Substitution with Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.
Attachment of Pyrimidinyl-Piperazine Moiety: The final step involves the nucleophilic substitution reaction between the benzothiazole derivative and 4-(pyrimidin-2-yl)piperazine under appropriate conditions, such as heating in a polar solvent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, or anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine moiety and have been studied for their biological activities.
Benzothiazole derivatives: Compounds with a benzothiazole core are known for their diverse biological activities and applications.
Uniqueness
4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole is unique due to the specific combination of its structural features, which may confer distinct biological activities and properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-methyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5S/c1-12-4-2-5-13-14(12)19-16(22-13)21-10-8-20(9-11-21)15-17-6-3-7-18-15/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCXLHPFIVIILE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(naphthalen-1-yl)-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6426335.png)
![8-{[benzyl(methyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B6426343.png)
![7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B6426351.png)
![2-(3-methoxyphenyl)-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide](/img/structure/B6426360.png)
![N-benzyl-2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-ethylacetamide](/img/structure/B6426363.png)



![7-chloro-4-methyl-2-[4-(pyridine-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426402.png)

![6-methoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426404.png)

![4,6-difluoro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426420.png)
![4,7-dimethoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426430.png)
